molecular formula C9H10O3S B1294442 2-(Methylsulfonyl)-1-phenylethanone CAS No. 3708-04-1

2-(Methylsulfonyl)-1-phenylethanone

Cat. No.: B1294442
CAS No.: 3708-04-1
M. Wt: 198.24 g/mol
InChI Key: CAUSPZIZBLGLKW-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-1-phenylethanone is an organic compound featuring a phenyl group attached to an ethanone moiety, which is further substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-1-phenylethanone typically involves the reaction of a phenylacetone derivative with a methylsulfonyl chloride in the presence of a base. One common method is as follows:

    Starting Materials: Phenylacetone and methylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Phenylacetone is dissolved in dichloromethane, and methylsulfonyl chloride is added dropwise with stirring. Triethylamine is then added to the mixture to neutralize the acid. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the methylsulfonyl group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-(Methylsulfonyl)-1-phenylethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfonyl)ethanol: A similar compound with a hydroxyl group instead of a carbonyl group.

    2-(Methylsulfonyl)acetophenone: A compound with a similar structure but with a different substitution pattern on the phenyl ring.

    2-(Methylsulfonyl)benzoic acid: A compound with a carboxylic acid group instead of a carbonyl group.

Uniqueness

2-(Methylsulfonyl)-1-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methylsulfonyl and carbonyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-methylsulfonyl-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUSPZIZBLGLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190574
Record name Acetophenone, 2-(methylsulfonyl)-
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Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3708-04-1
Record name 2-(Methylsulfonyl)-1-phenylethanone
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Record name 2-(Methylsulfonyl)acetophenone
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Record name 2-(Methylsulfonyl)acetophenone
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Record name 2-(Methylsulfonyl)acetophenone
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Record name Acetophenone, 2-(methylsulfonyl)-
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Record name 2-methanesulfonyl-1-phenylethan-1-one
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Record name 2-(METHYLSULFONYL)ACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the halogenation of 2-(methylsulfonyl)-1-phenylethanone (also called α-methylsulfonylacetophenone)?

A1: The research article highlights that this compound (referred to as α-methylsulfonylacetophenone in the study) can be halogenated using reagents like sulfuryl chloride or pyridinium bromide perbromide []. Interestingly, the researchers found that by adjusting the amount of reagent and reaction conditions, they could control which carbon gets the halogen atom (regiochemical control) []. This control is important for potential applications where specific isomers of the halogenated product are desired.

Q2: How does the structure of this compound, as determined by the study, explain its reactivity?

A2: The study utilized various spectroscopic techniques like 1H NMR, 13C NMR, and mass spectrometry to characterize the structure of this compound and its halogenated derivatives []. Additionally, they used X-ray crystallography to determine the precise three-dimensional structure of the parent compound []. This structural information, particularly the arrangement of atoms around the reactive alpha-carbon, helps explain why substituting the halogen atom in α-halosulfones can be challenging []. This insight is valuable for understanding the reactivity of this class of compounds and designing further reactions.

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